3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol
Overview
Description
TC-G1003 is a potent somatostatin sst2 receptor agonist.
Mechanism of Action
Target of Action
TC-G1003, also known as sst2 Receptor agonist-1 or 3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol, is a high affinity somatostatin sst2 receptor agonist . The primary target of TC-G1003 is the somatostatin receptor subtype 2 (sst2). This receptor is expressed in various cell types, including pituitary somatotrophic cells, where it mediates the inhibition of growth hormone secretion .
Mode of Action
TC-G1003 acts as an agonist to the sst2 receptor. By binding to this receptor, it inhibits the secretion of growth hormone and attenuates laser-induced ocular neovascular lesion size in rats . This interaction between TC-G1003 and the sst2 receptor leads to changes in the cellular functions of the cells expressing this receptor.
Biochemical Pathways
The interaction of TC-G1003 with the sst2 receptor affects the biochemical pathways related to growth hormone secretion. The binding of TC-G1003 to the sst2 receptor inhibits the release of growth hormone, which in turn influences the insulin-like growth factor 1 (IGF-1) secretion from the liver . This can have downstream effects on various physiological processes, including growth and metabolism.
Result of Action
The primary result of TC-G1003’s action is the inhibition of growth hormone secretion. This can lead to a decrease in the production of IGF-1, a hormone that plays a crucial role in body growth and development . Additionally, TC-G1003 has been shown to attenuate laser-induced ocular neovascular lesion size in rats , suggesting potential therapeutic applications in conditions related to abnormal vascular growth.
Biochemical Analysis
Biochemical Properties
TC-G1003 interacts with the somatostatin sst2 receptor, a G-protein coupled receptor, with a high affinity (K i = 0.025 nM) . This interaction leads to the inhibition of growth hormone secretion, which in turn impacts various biochemical reactions within the body .
Cellular Effects
TC-G1003 has a significant impact on various types of cells and cellular processes. It inhibits the secretion of growth hormone, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of TC-G1003 involves binding to the somatostatin sst2 receptor. This binding interaction leads to the inhibition of growth hormone secretion, which can result in changes in gene expression and cellular metabolism .
Properties
IUPAC Name |
3-[4-(3-aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)quinolin-6-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2/c1-16-9-17(2)11-19(10-16)23-15-29-25-14-24(27)21(18-5-3-6-20(30)12-18)13-22(25)26(23)31-8-4-7-28/h3,5-6,9-15,30H,4,7-8,28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGVWEMSSIKHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C3=CC(=C(C=C3N=C2)Cl)C4=CC(=CC=C4)O)OCCCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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